Lipophilicity Advantage Over the Des-Methyl Analog Cyclopentyl(thiophen-2-yl)methanamine
The 5-methyl substituent on the thiophene ring of the target compound increases lipophilicity by approximately 0.5 logP units compared to the des-methyl analog cyclopentyl(thiophen-2-yl)methanamine [1][2]. The target compound has a computed XLogP3-AA of 2.8, while the des-methyl analog (MW 181.30) is estimated at ~2.3 based on fragment-based calculations [1]. This difference translates into an approximately 3-fold increase in predicted n-octanol/water partition coefficient, which can influence passive membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 (MW 195.33 g/mol) |
| Comparator Or Baseline | ~2.3 (estimated for cyclopentyl(thiophen-2-yl)methanamine, MW 181.30 g/mol [PubChem CID 53416444]) |
| Quantified Difference | Δ ≈ 0.5 logP units; ~3-fold higher partition coefficient |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration (desired logP 2–4), the 5-methyl group shifts the compound into a more favorable lipophilicity window while preserving a low molecular weight, making it a superior starting point for hit-to-lead campaigns compared to the des-methyl analog.
- [1] PubChem Compound Summary CID 43198018, Cyclopentyl(5-methylthiophen-2-yl)methanamine. NCBI (2024). View Source
- [2] PubChem Compound Summary CID 53416444, Cyclopentyl(thiophen-2-yl)methanamine. NCBI (2024). View Source
